methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate
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Description
Methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a biomarker for hypoxic tumors. In
Scientific Research Applications
Antimicrobial Activity
Furan derivatives, including our compound of interest, have been recognized for their antimicrobial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in the molecular structure is a key synthetic strategy in the development of new drugs to combat microbial resistance, which is a growing global issue.
Anti-Cancer Potential
The furan moiety is also being explored for its anti-cancer capabilities. Studies have shown that furan derivatives can be effective against various cancer cell lines, including lung carcinoma (A549) . The molecular mechanisms involve the induction of apoptosis and inhibition of cell proliferation.
Anti-Inflammatory and Analgesic Effects
Compounds with a furan base have demonstrated significant anti-inflammatory and analgesic effects. This makes them valuable in the treatment of chronic inflammatory diseases and as a component of pain management therapies .
Antioxidant Properties
The antioxidant potential of furan derivatives is another area of interest. These compounds can neutralize free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .
Therapeutic Uses in Traditional Medicine
In traditional Indian medicine, furan derivatives are associated with a wide range of therapeutic uses. The IMPPAT database, which catalogs phytochemicals from Indian medicinal plants, includes furan derivatives for their therapeutic actions .
Cheminformatics and Drug Discovery
The compound can be used in cheminformatics to accelerate natural product-based drug discovery. Its physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are valuable for identifying potential drug candidates .
properties
IUPAC Name |
methyl N-[4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-22-10-8-18(11-13-7-9-24-12-13)25(20,21)15-5-3-14(4-6-15)17-16(19)23-2/h3-7,9,12H,8,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJBCKOOEKZUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate |
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